4-Methoxy-6-(trifluoromethyl)quinoline
CAS No.: 262588-43-2
Cat. No.: VC3960717
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 262588-43-2 |
|---|---|
| Molecular Formula | C11H8F3NO |
| Molecular Weight | 227.18 g/mol |
| IUPAC Name | 4-methoxy-6-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3 |
| Standard InChI Key | RHIZHCSFONKDHG-UHFFFAOYSA-N |
| SMILES | COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F |
| Canonical SMILES | COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The quinoline core of 4-methoxy-6-(trifluoromethyl)quinoline consists of a bicyclic system fused from a benzene ring and a pyridine ring. The methoxy group (-OCH) at position 4 donates electron density through resonance, while the trifluoromethyl group (-CF) at position 6 withdraws electrons inductively, creating a polarized electronic environment. This duality influences the compound’s reactivity and interaction with biological targets.
The IUPAC name, 4-methoxy-6-(trifluoromethyl)quinoline, reflects its substitution pattern. Its SMILES notation, COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F, and InChI key, RHIZHCSFONKDHG-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.
Comparative Structural Analysis
To contextualize its properties, Table 1 compares 4-methoxy-6-(trifluoromethyl)quinoline with structurally related compounds:
Table 1. Structural and functional comparison of selected quinoline derivatives.
The presence of -CF at C6 in 4-methoxy-6-(trifluoromethyl)quinoline distinguishes it from analogs with halogen substitutions at C4 or -CF at C2, which may alter steric and electronic interactions with biological targets .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of 4-methoxy-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from aniline derivatives. A representative method, adapted from Knorr quinoline synthesis , proceeds as follows:
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Condensation: p-Anisidine reacts with ethyl 4,4,4-trifluoroacetoacetate under reflux conditions to form an intermediate Schiff base.
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Cyclization: Treatment with concentrated sulfuric acid induces cyclization, yielding the quinoline core .
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Functionalization: Subsequent nitration or halogenation may introduce additional substituents, though the base structure is retained.
This route achieves moderate yields (~70%) and emphasizes the importance of acid catalysis in cyclization steps . Alternative approaches utilize cross-coupling reactions to install the trifluoromethyl group post-cyclization, enhancing regioselectivity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
4-Methoxy-6-(trifluoromethyl)quinoline exhibits potent activity against Gram-positive bacteria, including Clostridioides difficile (minimum inhibitory concentration [MIC] < 1 µg/mL) . Its mechanism involves:
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Enzyme Inhibition: Competitive binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .
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Membrane Disruption: Interaction with lipid bilayers via hydrophobic -CF groups, compromising membrane integrity.
Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is under investigation, with preliminary data suggesting MIC values comparable to vancomycin .
Pharmacological Applications and Challenges
Drug Development Prospects
The compound’s dual electron effects (-OCH and -CF) make it a promising scaffold for antibiotic design. Derivatives with modified substituents at C2 and C8 are being explored to enhance bioavailability and reduce toxicity .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure variants.
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Mechanistic Studies: Elucidating interactions with bacterial efflux pumps to combat resistance.
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In Vivo Efficacy: Evaluating pharmacokinetics and toxicity profiles in animal models.
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